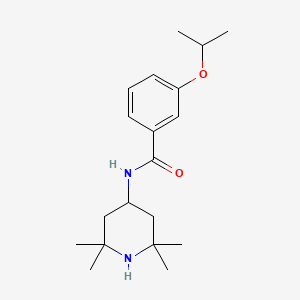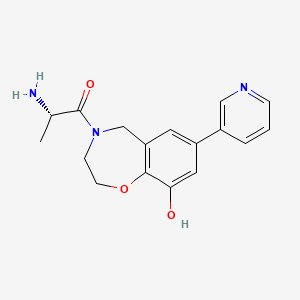
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as ACPD, is a synthetic compound that has been used in scientific research for several years. It is a potent agonist of the metabotropic glutamate receptor and has been found to have a wide range of applications in the field of neuroscience.
作用机制
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide acts as an agonist of the metabotropic glutamate receptor and activates the receptor by binding to its allosteric site. This results in the activation of several intracellular signaling pathways, including the phospholipase C pathway and the adenylate cyclase pathway. These pathways modulate the release of several neurotransmitters and are responsible for the physiological effects of N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to modulate several physiological processes, including synaptic plasticity, learning, and memory. It has also been found to modulate the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have both excitatory and inhibitory effects on neuronal activity, depending on the concentration and location of the receptors.
实验室实验的优点和局限性
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for the metabotropic glutamate receptor. However, it also has several limitations, including its short half-life and the need for specialized equipment to administer it to experimental animals.
未来方向
There are several future directions for the study of N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide, including its role in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide may also have potential therapeutic applications for the treatment of psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential of N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide in these areas.
合成方法
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of adamantane with formaldehyde to form 1-adamantylmethanol. This is followed by the reaction of 1-adamantylmethanol with ethyl chloroformate to form 1-adamantylmethyl ethyl carbonate. The final step involves the reaction of 1-adamantylmethyl ethyl carbonate with pyrazole-3-carboxamide to form N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide.
科学研究应用
N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively used in scientific research to study the function of metabotropic glutamate receptors. It has been found to modulate the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. N-(1-adamantylmethyl)-1-ethyl-1H-pyrazole-3-carboxamide has also been used to study the role of metabotropic glutamate receptors in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
N-(1-adamantylmethyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-2-20-4-3-15(19-20)16(21)18-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h3-4,12-14H,2,5-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZLOKSOGYJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-N-isopropylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5329908.png)


![2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329931.png)
![6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5329934.png)
![1-ethyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5329937.png)

![3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B5329945.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5329946.png)
![1-{1-[(6-azepan-1-ylpyridin-3-yl)carbonyl]piperidin-3-yl}-3-methylbutan-1-one](/img/structure/B5329952.png)

![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxobutan-2-one](/img/structure/B5329968.png)
![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5329982.png)